Disodium; phosphoramidon
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Overview
Description
Disodium phosphoramidon is a compound known for its role as a potent inhibitor of metalloproteinases, particularly thermolysin and other zinc-dependent proteases . It is a microbial metabolite produced by Streptomyces tanashiensis and is widely used in biochemical research due to its ability to inhibit enzymes involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium phosphoramidon can be synthesized through the reaction of N-(α-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan with disodium salts under controlled conditions . The compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol and ethyl acetate .
Industrial Production Methods: Industrial production of disodium phosphoramidon involves fermentation processes using Streptomyces tanashiensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Disodium phosphoramidon primarily undergoes hydrolysis and complexation reactions. It is known to inhibit metalloproteinases by binding to the active site of the enzyme, thereby preventing substrate access .
Common Reagents and Conditions: The compound is stable under acidic and neutral conditions but may degrade under strongly basic conditions. Common reagents used in its reactions include water, methanol, and DMSO .
Major Products Formed: The hydrolysis of disodium phosphoramidon yields phosphoryl-L-leucyl-L-tryptophan, which retains inhibitory activity against metalloproteinases .
Scientific Research Applications
Disodium phosphoramidon has a wide range of applications in scientific research:
Mechanism of Action
Disodium phosphoramidon exerts its effects by binding to the active site of metalloproteinases, particularly thermolysin, and inhibiting their activity . The compound interacts with the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydrolysis of peptide bonds . This inhibition leads to a decrease in the activity of the enzyme and subsequent physiological effects .
Comparison with Similar Compounds
Bestatin: Another potent inhibitor of aminopeptidases and metalloproteinases.
Leupeptin: A protease inhibitor that targets serine and cysteine proteases.
Pepstatin: An inhibitor of aspartic proteases.
Uniqueness: Disodium phosphoramidon is unique in its ability to specifically inhibit zinc-dependent metalloproteinases, making it a valuable tool in research involving these enzymes . Its specificity and potency distinguish it from other protease inhibitors .
Properties
Molecular Formula |
C23H34N3Na2O10P |
---|---|
Molecular Weight |
589.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;sodiosodium |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 |
InChI Key |
FJGLTVKFHSZNQE-ODIUWQMJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |
Origin of Product |
United States |
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